2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-3-17-7-9-18(10-8-17)27(32)22-14-30(15-26(31)29-19-5-4-6-20(11-19)34-2)23-13-25-24(35-16-36-25)12-21(23)28(22)33/h4-14H,3,15-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMDCLKBUZLUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxolo Ring: This step involves the cyclization of a suitable precursor, often using acidic or basic conditions.
Acylation and Amidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline core may bind to enzymes or receptors, modulating their activity. The dioxolo ring and acetamide group could also play roles in its biological effects, potentially through interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes structural analogs and their key differences:
*Calculated values based on structural similarity.
Key Findings and Implications
Electron-Donating vs. Electron-Withdrawing Substituents: The 4-ethylbenzoyl group in the target compound enhances lipophilicity compared to the 4-ethoxy () and 4-chloro () analogs. Ethyl (electron-donating) may improve membrane permeability, whereas chloro (electron-withdrawing) could enhance electrophilic interactions .
Core Modifications: Replacement of the [1,3]dioxolo ring with a [1,4]dioxino system () alters ring strain and π-electron distribution, possibly affecting binding to biological targets . The oxadiazole substituent in introduces a heterocyclic moiety, which may engage in hydrogen bonding or π-π stacking, commonly exploited in kinase inhibitors .
Acetamide Side Chain: The 3-methoxyphenyl group (target compound) offers moderate polarity, while the 4-methoxyphenyl () and 3,5-dimethylphenyl () analogs vary in steric hindrance and electronic effects.
Biological Activity: While direct activity data for the target compound are unavailable, analogs like 9c () with a chloro substituent on quinoline show enhanced antibacterial properties compared to methoxy-substituted derivatives . Oxadiazole-containing compounds () are frequently associated with anticancer or anti-inflammatory activity due to their ability to modulate enzyme function .
Biological Activity
The compound 2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule notable for its unique structural features that combine a benzodioxane moiety with a quinoline derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 484.49 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, including an acetamide group and a quinoline core.
| Property | Value |
|---|---|
| Molecular Formula | C28H24N2O6 |
| Molecular Weight | 484.49 g/mol |
| Structural Features | Benzodioxane, Quinoline |
Biological Activity Overview
Research indicates that compounds containing the benzodioxane and quinoline moieties exhibit a wide range of biological activities. Notably, this compound has shown promise in:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to various diseases.
- Anticancer Properties : Preliminary studies suggest significant cytotoxic effects against cancer cell lines, particularly breast cancer (MCF-7).
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.
Anticancer Activity
A study assessed the cytotoxic activity of related compounds against the MCF-7 breast cancer cell line. The findings indicated that derivatives similar to our compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 2.89 | Topoisomerase IIβ inhibition; induces apoptosis |
| Compound 2 | 8.84 | Cell cycle arrest; apoptosis induction |
The mechanism involved activation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl2, leading to increased apoptosis in treated cells .
Enzyme Inhibition Studies
In enzyme inhibition assays, compounds similar to this compound have shown significant inhibition rates against various targets:
| Enzyme Target | Inhibition Rate (%) | Reference Compound |
|---|---|---|
| Topoisomerase IIβ | 75 | Doxorubicin |
| Kinase Family | 65 | Imatinib |
These results highlight the potential for this compound in therapeutic applications targeting cancer and other diseases involving these enzymes .
Antimicrobial Efficacy
The antimicrobial activity of related quinoline derivatives was evaluated against several bacterial strains. Compounds with structural similarities were found to exhibit notable inhibition against Mycobacterium tuberculosis and other pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
